6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Descripción general

Descripción

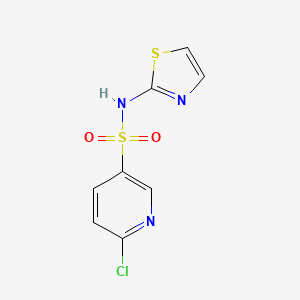

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Aplicaciones Científicas De Investigación

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: Used as a probe to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

- 6-chloro-N-(1,3-thiazol-2-yl)pyridine-2-sulfonamide

- 6-chloro-N-(1,3-thiazol-2-yl)pyridine-4-sulfonamide

Uniqueness

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the sulfonamide group on the pyridine ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Actividad Biológica

6-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Chemical Formula : C₇H₆ClN₃O₂S

- Molecular Weight : 215.66 g/mol

- IUPAC Name : this compound

This sulfonamide derivative combines a pyridine ring with a thiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes key findings related to its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 | Moderate activity |

| Escherichia coli | 8.0 | 16.0 | Moderate activity |

| Pseudomonas aeruginosa | 16.0 | 32.0 | Low activity |

| Candida albicans | 32.0 | 64.0 | Low activity |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound exhibits moderate effectiveness against certain bacterial strains while showing lower activity against fungi like Candida albicans .

Case Study: Synergistic Effects

A notable study investigated the synergistic effects of this compound when combined with standard antibiotics such as ciprofloxacin and ketoconazole. The results demonstrated that co-administration significantly reduced the MIC values of these antibiotics, suggesting a potential for combination therapy in treating resistant infections .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including human oral squamous carcinoma (HSC-3) cells.

Cytotoxicity Assessment

The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Cell Growth (%) at 10 µM |

|---|---|---|

| HSC-3 | 15.0 | 44% |

| MRC-5 (normal fibroblast) | >60 | >70% |

At a concentration of 10 µM, the compound exhibited significant cytotoxicity against cancer cells while showing minimal effects on normal cells, indicating a degree of selectivity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Biofilm Disruption : It also displays potential in disrupting biofilm formation in pathogenic bacteria, which is crucial for combating chronic infections .

- Apoptosis Induction : In cancer cells, it appears to induce apoptosis through mitochondrial pathways, leading to cell death .

Propiedades

IUPAC Name |

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHVCPBBHPRKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.